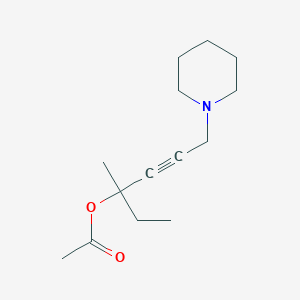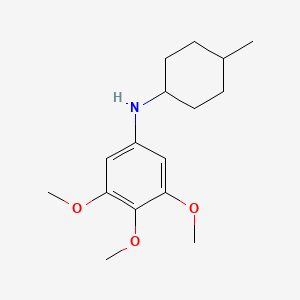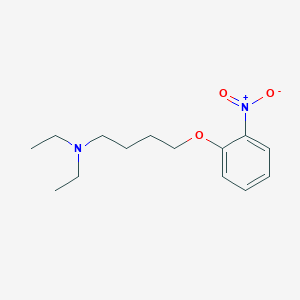
1-ethyl-1-methyl-4-(1-piperidinyl)-2-butyn-1-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-1-methyl-4-(1-piperidinyl)-2-butyn-1-yl acetate, also known as EMPA, is a chemical compound that has been widely used in scientific research for its unique properties. EMPA is a member of the butynol family and is a potent inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. It has been studied for its potential therapeutic applications in various medical conditions, including pain, inflammation, and anxiety.
Mécanisme D'action
The mechanism of action of 1-ethyl-1-methyl-4-(1-piperidinyl)-2-butyn-1-yl acetate is primarily through its inhibition of the FAAH enzyme. This inhibition leads to an increase in endocannabinoid levels, which can have a range of effects on the body, including reducing pain and inflammation. 1-ethyl-1-methyl-4-(1-piperidinyl)-2-butyn-1-yl acetate has also been shown to have an effect on the endocannabinoid system in the brain, which can lead to a reduction in anxiety and other mood disorders.
Biochemical and Physiological Effects:
1-ethyl-1-methyl-4-(1-piperidinyl)-2-butyn-1-yl acetate has been shown to have a range of biochemical and physiological effects on the body. It has been shown to reduce pain and inflammation, as well as to have an effect on the endocannabinoid system in the brain, leading to a reduction in anxiety and other mood disorders. 1-ethyl-1-methyl-4-(1-piperidinyl)-2-butyn-1-yl acetate has also been shown to have an effect on the immune system, leading to a reduction in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
1-ethyl-1-methyl-4-(1-piperidinyl)-2-butyn-1-yl acetate has several advantages for use in lab experiments. It is a potent inhibitor of the FAAH enzyme, and its effects on the endocannabinoid system have been extensively studied. However, 1-ethyl-1-methyl-4-(1-piperidinyl)-2-butyn-1-yl acetate also has some limitations, including its potential toxicity and its limited solubility in water.
Orientations Futures
There are several future directions for research on 1-ethyl-1-methyl-4-(1-piperidinyl)-2-butyn-1-yl acetate. One potential area of research is in the development of new therapeutic applications for the compound, including its potential use in the treatment of various medical conditions. Another area of research is in the development of new synthesis methods for 1-ethyl-1-methyl-4-(1-piperidinyl)-2-butyn-1-yl acetate, which could lead to improvements in its purity and potency. Additionally, further research is needed to determine the long-term effects of 1-ethyl-1-methyl-4-(1-piperidinyl)-2-butyn-1-yl acetate on the body, including its potential toxicity and its effects on the immune system.
Méthodes De Synthèse
1-ethyl-1-methyl-4-(1-piperidinyl)-2-butyn-1-yl acetate can be synthesized using a multistep process that involves the reaction of 4-piperidin-1-ylbut-2-yn-1-ol with acetic anhydride in the presence of a catalyst. The resulting product is then further purified and characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
1-ethyl-1-methyl-4-(1-piperidinyl)-2-butyn-1-yl acetate has been extensively studied for its potential therapeutic applications in various medical conditions, including pain, inflammation, and anxiety. It has been shown to be a potent inhibitor of the FAAH enzyme, which is responsible for the breakdown of endocannabinoids in the body. This inhibition leads to an increase in endocannabinoid levels, which can have a range of effects on the body, including reducing pain and inflammation.
Propriétés
IUPAC Name |
(3-methyl-6-piperidin-1-ylhex-4-yn-3-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-4-14(3,17-13(2)16)9-8-12-15-10-6-5-7-11-15/h4-7,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVKVVKUKYVACS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#CCN1CCCCC1)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-4,5-diphenyl-1H-imidazole](/img/structure/B5053329.png)
![N-(3-{[2-(3-chloro-4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B5053331.png)
![ethyl N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methylglycinate](/img/structure/B5053337.png)

![N-(4-fluorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B5053346.png)

![2-(4-bromophenyl)-3-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5053367.png)
![1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B5053380.png)

![N-phenyl-N'-(1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)thiourea](/img/structure/B5053387.png)
![N-[3-(acetylamino)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5053394.png)
![8-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5053396.png)

![5-acetyl-N-[(6-methyl-2-pyridinyl)methyl]-2-thiophenecarboxamide trifluoroacetate](/img/structure/B5053418.png)